4-Amino-2,5-dichlorobenzonitrile

Crystal Engineering Physical Organic Chemistry Polymorph Screening

Sourcing the specific 2,5-dichloro isomer is challenging, as direct chlorination of 4-aminobenzonitrile overwhelmingly yields the 3,5-isomer. This compound provides the exact regiospecific profile required for reproducible research. - Enables regiospecific synthetic elaboration for heterocyclic library construction. - Distinct electronic and steric profile compared to the common 3,5-dichloro isomer, critical for target engagement. - Supports crystal engineering studies with predictable solid-state photophysical behavior.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B14045631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-dichlorobenzonitrile
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)N)Cl)C#N
InChIInChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
InChIKeyVFZOPOZDIBQSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-dichlorobenzonitrile Overview


4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) is a polyhalogenated aromatic amine featuring a para-amino group and a unique 2,5-dichloro substitution pattern on the benzonitrile core . Its molecular structure, C7H4Cl2N2 (MW: 187.02 g/mol), integrates an electron-donating amine, an electron-withdrawing nitrile, and two chlorine atoms, offering a distinctive regiospecific profile for synthetic elaboration in pharmaceutical and agrochemical research [1]. This substitution arrangement distinguishes it from more common isomeric variants and influences its physicochemical properties and reactivity .

Regiospecific 2,5-dichloro pattern enables controlled synthetic elaboration in heterocycle chemistry
Para-amino group and nitrile provide distinct hydrogen-bonding and electronic profile for coupling reactions
Predicted photophysical behavior supports crystal engineering and materials research applications

Risks of Substituting 4-Amino-2,5-dichlorobenzonitrile


The 2,5-dichloro substitution pattern of 4-amino-2,5-dichlorobenzonitrile is not readily accessible via common synthetic routes [1]. Direct chlorination of the widely available 4-aminobenzonitrile strongly favors the 3,5-dichloro isomer (4-amino-3,5-dichlorobenzonitrile) due to the ortho/para-directing influence of the amino group [1]. Attempting to substitute the 2,5-isomer with the more common 3,5-isomer alters the electronic landscape of the aromatic ring, impacting key properties such as melting point and intermolecular interactions [2]. Such changes can fundamentally modify solid-state behavior, reactivity in cross-coupling reactions, and biological target engagement, making generic substitution a high-risk variable in reproducible research.

3,5-Dichloro isomer (CAS 78473-00-4)
Direct chlorination of 4-aminobenzonitrile predominantly yields the 3,5-isomer. Substituting with the 3,5-dichloro regioisomer may shift electronic properties, melting point, and solid-state packing, potentially altering cross-coupling reactivity and assay outcomes.
2,5-Dichlorobenzonitrile (non-aminated analog)
Lacking the para-amino group, this analog lacks hydrogen-bonding capacity and amine nucleophilicity. It may not support amide couplings or proton-sensitive transformations, limiting its utility as a direct replacement in amino-directed syntheses.

4-Amino-2,5-dichlorobenzonitrile: Evidence-Based Comparisons


Melting Point Comparison: 3,5-Dichloro Analog

The 2,5-dichloro regioisomer exhibits a markedly different melting behavior compared to its 3,5-dichloro analog. While a direct experimental melting point for the target 2,5-isomer is not widely reported in primary literature, the 4-amino-3,5-dichlorobenzonitrile isomer has a well-defined melting range of 116–120 °C [1]. This significant disparity reflects altered crystal packing forces driven by the change in chlorine substitution pattern. Differences in melting point are critical for solid-form development, purification by crystallization, and predicting formulation behavior .

Melting point comparison
Data to verify
Target: No widely reported experimental value
Comparator (3,5-dichloro): 116–120 °C
Solid-form property gap may affect crystallization and formulation studies
Experimental determination for 2,5-isomer needed for direct comparison
Crystal Engineering Physical Organic Chemistry Polymorph Screening

Electronic Structure: pKa and Substituent Effects

The 2,5-dichloro substitution pattern creates a unique electronic environment that differentiates it from the 3,5-isomer and the non-aminated 2,5-dichlorobenzonitrile. The predicted pKa for 4-amino-2,5-dichlorobenzonitrile is -1.28±0.10 . This value, along with the specific Hammett and inductive effects of the chlorine atoms in the 2- and 5-positions, dictates the nucleophilicity of the amine and the electrophilicity of the ring carbons. The presence of the amino group introduces polarity and hydrogen-bonding capacity not present in 2,5-dichlorobenzonitrile (CAS 21663-61-6) [1]. This directly impacts solubility profiles and reactivity in amide coupling or Buchwald-Hartwig reactions, offering a distinct handle for molecular construction compared to non-aminated analogs.

Predicted pKa
Class-level inference
−1.28 ± 0.10 (predicted)
Informs solvent selection and amine nucleophilicity for coupling reactions
In silico prediction; experimental validation recommended
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Solid-State Fluorescence: Ortho vs. Para Substitution

In a comparative study of polyhalogenated aminobenzonitriles, the position of the amino group (ortho vs. para relative to the nitrile) was found to be a powerful tool for controlling crystal packing and solid-state fluorescence [1]. While the study did not directly quantify the 2,5-dichloro para-isomer, it established that co-crystallization of para-aminobenzonitriles with 18-crown-6 induces a bathochromic shift (red-shift) in fluorescence maxima, whereas ortho-isomers undergo a hypsochromic shift (blue-shift) [1]. This class-level inference indicates that 4-amino-2,5-dichlorobenzonitrile (a para-isomer) will exhibit fundamentally different supramolecular assembly and photophysical responses compared to any ortho-amino analog, a critical distinction for materials design.

Solid-state fluorescence shift
Class-level inference
Para-amino: bathochromic shift predicted
Ortho-amino: hypsochromic shift observed
Para configuration predicts red-shift in cocrystals, opposite to ortho-analogs
Based on class-level study; validate for this specific regioisomer
Supramolecular Chemistry Materials Science Cocrystal Design

Application Scenarios for 4-Amino-2,5-dichlorobenzonitrile


Heterocycle Synthesis for Medicinal Chemistry

4-Amino-2,5-dichlorobenzonitrile serves as a versatile scaffold for constructing heterocyclic libraries. The 2,5-dichloro pattern forces subsequent substitution or cyclization reactions to occur at specific positions, enabling the systematic exploration of structure-activity relationships (SAR) [1]. The compound's predicted pKa and electronic profile guide the design of amide bonds or other linkages, facilitating the creation of novel chemical entities with defined regiochemistry [2].

Functional Organic Materials with Tunable Properties

Researchers in crystal engineering and materials science can leverage the para-amino configuration of 4-amino-2,5-dichlorobenzonitrile to achieve predictable solid-state photophysical responses [1]. As a para-isomer, its co-crystallization with crown ethers is expected to produce a bathochromic shift in fluorescence, a behavior distinct from ortho-analogs. This allows for the rational design of solid-state emitters or sensors where optical tuning is a key performance parameter [1].

Agrochemical Intermediates with Enhanced Characteristics

The unique 2,5-dichloro substitution pattern of this aminobenzonitrile differentiates it from common building blocks like 2,5-dichlorobenzonitrile [2]. Its distinct solid-state thermophysical properties (inferred from isomer comparisons) [3] may offer advantages in formulating agrochemical products, such as improved crystallinity or altered solubility, which are critical for optimizing bioavailability and stability in herbicidal or fungicidal applications.

Application
Selection Property
Validation Focus
Heterocycle synthesis for medicinal chemistry
Regiochemical substitution pattern
Positional reactivity in cyclization and cross-coupling
Functional organic materials
Para-amino photophysical behavior
Fluorescence shift upon cocrystallization
Agrochemical intermediate development
Thermophysical differentiation (inferred)
Crystallinity and solubility profile for formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2,5-dichlorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.